molecular formula C13H12ClNO2 B8797386 Ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8797386
M. Wt: 249.69 g/mol
InChI Key: ZGKWQUFPOFLODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302988B2

Procedure details

To a solution of ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate [see step 2 ACI-02] (8 g, 32.0 mmol) in DMSO (30 mL) was added NaOH (2.56 g, 64.1 mmol) and the reaction mixture was stirred at 70° C. for 20 h. An additional portion of NaOH (0.5 g, 12.5 mmol) was added and stirring at 70° C. was continued for 30 min. The reaction mixture was cooled in an ice bath and acidified with aqueous 1M KHSO4 (80 mL). The solid was filtered off and washed with aqueous 1M KHSO4 (20 mL), H2O (3×25 mL) and heptane (3×25 mL) and dried on air. The residue was dissolved in EtOAc (600 mL), dried (Na2SO4) and the solvent was removed in vacuo. The product was stirred in i-Pr2O/heptane (1:1, 100 mL). The solid was filtered and off dried in vacuo to give the desired product as a a white solid (6.04 g, 85%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][C:9]=2[C:13]([O:15]CC)=[O:14])=[CH:4][CH:3]=1.[OH-].[Na+].OS([O-])(=O)=O.[K+]>CS(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][C:9]=2[C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(NC=C1)C(=O)OCC
Name
Quantity
2.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at 70° C.
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with aqueous 1M KHSO4 (20 mL), H2O (3×25 mL) and heptane (3×25 mL)
CUSTOM
Type
CUSTOM
Details
dried on air
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
The product was stirred in i-Pr2O/heptane (1:1, 100 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
off dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(NC=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.04 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.